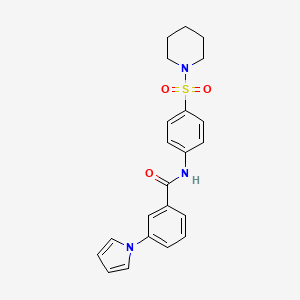
N-(4-piperidin-1-ylsulfonylphenyl)-3-pyrrol-1-ylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-piperidin-1-ylsulfonylphenyl)-3-pyrrol-1-ylbenzamide is a complex organic compound that features a piperidine ring, a sulfonyl group, and a pyrrole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-piperidin-1-ylsulfonylphenyl)-3-pyrrol-1-ylbenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts.
Coupling with Pyrrole: The final step involves coupling the sulfonylated piperidine with a pyrrole derivative using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-piperidin-1-ylsulfonylphenyl)-3-pyrrol-1-ylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like iodine(III) to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogenation techniques to modify the piperidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidizing Agents: Iodine(III) compounds.
Reducing Agents: Hydrogen gas with cobalt, ruthenium, or nickel catalysts.
Substitution Reagents: Various nucleophiles under basic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different pharmacological properties.
Aplicaciones Científicas De Investigación
N-(4-piperidin-1-ylsulfonylphenyl)-3-pyrrol-1-ylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of N-(4-piperidin-1-ylsulfonylphenyl)-3-pyrrol-1-ylbenzamide involves its interaction with specific molecular targets in the body. The compound can inhibit enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis in cancer cells . This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
N-(piperidine-4-yl)benzamide: Similar structure but lacks the sulfonyl and pyrrole groups.
N-phenylacetamide sulfonamides: These compounds have similar sulfonyl groups but different aromatic substitutions.
Uniqueness
N-(4-piperidin-1-ylsulfonylphenyl)-3-pyrrol-1-ylbenzamide is unique due to its combination of a piperidine ring, sulfonyl group, and pyrrole ring, which confer distinct pharmacological properties and make it a versatile compound in medicinal chemistry .
Propiedades
IUPAC Name |
N-(4-piperidin-1-ylsulfonylphenyl)-3-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c26-22(18-7-6-8-20(17-18)24-13-4-5-14-24)23-19-9-11-21(12-10-19)29(27,28)25-15-2-1-3-16-25/h4-14,17H,1-3,15-16H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGDOJRGLLCLOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(3-Chloro-4-fluorophenyl)methylsulfanyl]-5-(1,2,4-triazol-1-ylmethyl)-1,3,4-oxadiazole](/img/structure/B7672273.png)
![1-(1H-indol-3-yl)-2-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B7672286.png)
![[(2S)-oxolan-2-yl]-(5-propan-2-yl-3,4-dihydro-1H-isoquinolin-2-yl)methanone](/img/structure/B7672293.png)
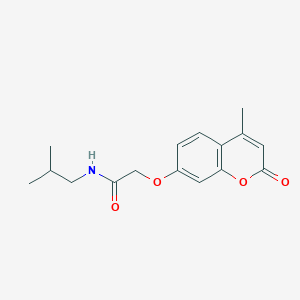
![2-[[2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-2-yl]amino]-1-morpholin-4-ylethanone](/img/structure/B7672300.png)
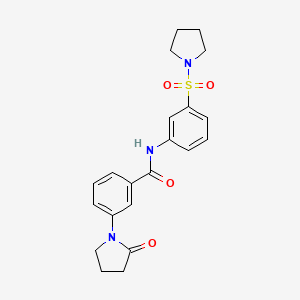
![N-methyl-2-[4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,4-diazepan-1-yl]acetamide](/img/structure/B7672318.png)
![2-methyl-N-[(4-methyl-1,2,4-triazol-3-yl)methyl]-1-[4-(trifluoromethyl)phenyl]propan-2-amine](/img/structure/B7672324.png)
![[4-(2-Bromophenyl)piperidin-1-yl]-(2-methylpyrazol-3-yl)methanone](/img/structure/B7672325.png)
![3-[(4-Cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methyl]-1-(4-fluorophenyl)-1-methylurea](/img/structure/B7672334.png)
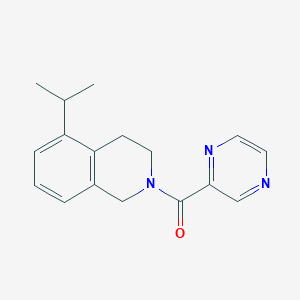

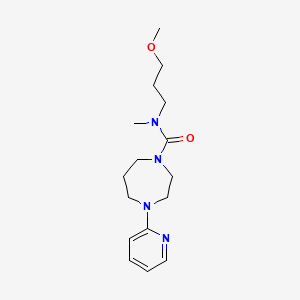
![2-(dimethylamino)-N-[2-(1-methylbenzimidazol-2-yl)propan-2-yl]acetamide](/img/structure/B7672375.png)
